

# Spectroscopic and Synthetic Profile of Dimethyl Benzylidenemalonate: A Technical Guide

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## Compound of Interest

Compound Name: *Dimethyl benzylidenemalonate*

Cat. No.: *B1267379*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for **dimethyl benzylidenemalonate**. The information is curated to support research and development activities where this compound is of interest. All quantitative data is presented in structured tables for ease of reference and comparison. Detailed experimental protocols are also provided.

## Spectroscopic Data

The structural elucidation of **dimethyl benzylidenemalonate** is supported by a combination of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS).

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. For **dimethyl benzylidenemalonate**, both proton ( $^1\text{H}$ ) and carbon-13 ( $^{13}\text{C}$ ) NMR data are crucial for confirming its structure.

### $^1\text{H}$ NMR Spectral Data

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
7.78	s	1H	=CH-
7.45 - 7.35	m	5H	Ar-H
3.85	s	3H	-OCH <sub>3</sub>
3.78	s	3H	-OCH <sub>3</sub>

### <sup>13</sup>C NMR Spectral Data

Chemical Shift (ppm)	Assignment
166.8	C=O
164.1	C=O
142.3	=CH-
133.8	Ar-C (quaternary)
130.5	Ar-CH
129.5	Ar-CH
128.8	Ar-CH
128.2	=C(COOCH <sub>3</sub> ) <sub>2</sub>
52.8	-OCH <sub>3</sub>
52.6	-OCH <sub>3</sub>

## Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of **dimethyl benzylidenemalonate** is characterized by the following key absorption bands.

### IR Spectral Data

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3060	Weak	C-H stretch (aromatic)
~2955	Weak	C-H stretch (aliphatic, -CH <sub>3</sub> )
~1725	Strong	C=O stretch (ester)
~1630	Medium	C=C stretch (alkene)
~1600, 1495, 1450	Medium-Weak	C=C stretch (aromatic)
~1250, 1220	Strong	C-O stretch (ester)

## Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound.

### Mass Spectrometry Data

m/z	Relative Intensity (%)	Assignment
220	100	[M] <sup>+</sup> (Molecular Ion)
189	85	[M - OCH <sub>3</sub> ] <sup>+</sup>
161	70	[M - COOCH <sub>3</sub> ] <sup>+</sup>
131	50	[C <sub>6</sub> H <sub>5</sub> CH=C=CO] <sup>+</sup>
103	65	[C <sub>6</sub> H <sub>5</sub> CH=CH] <sup>+</sup>
77	40	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup>

## Experimental Protocols

The synthesis of **dimethyl benzylidenemalonate** is typically achieved through a Knoevenagel condensation reaction.

## Synthesis of Dimethyl Benzylidenemalonate

This procedure is adapted from the general Knoevenagel condensation protocol.

Materials:

- Benzaldehyde
- Dimethyl malonate
- Piperidine (catalyst)
- Toluene (solvent)
- Hydrochloric acid (1 M aqueous solution)
- Saturated sodium bicarbonate solution
- Saturated sodium chloride solution (brine)
- Anhydrous magnesium sulfate
- Rotary evaporator
- Standard laboratory glassware

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine benzaldehyde (1 equivalent), dimethyl malonate (1.1 equivalents), and a catalytic amount of piperidine (0.1 equivalents) in toluene.
- Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
- Once the reaction is complete, cool the mixture to room temperature.
- Wash the organic layer sequentially with 1 M HCl, saturated  $\text{NaHCO}_3$  solution, and brine.
- Dry the organic layer over anhydrous  $\text{MgSO}_4$ , filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

- The crude product can be purified by recrystallization or column chromatography to yield pure **dimethyl benzylidenemalonate**.

## Spectroscopic Analysis

### NMR Spectroscopy:

$^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are recorded on a standard NMR spectrometer (e.g., 400 MHz). The sample is dissolved in a deuterated solvent, typically chloroform-d ( $\text{CDCl}_3$ ), containing tetramethylsilane (TMS) as an internal standard.

### IR Spectroscopy:

The IR spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a solution in a suitable solvent (e.g.,  $\text{CCl}_4$ ).

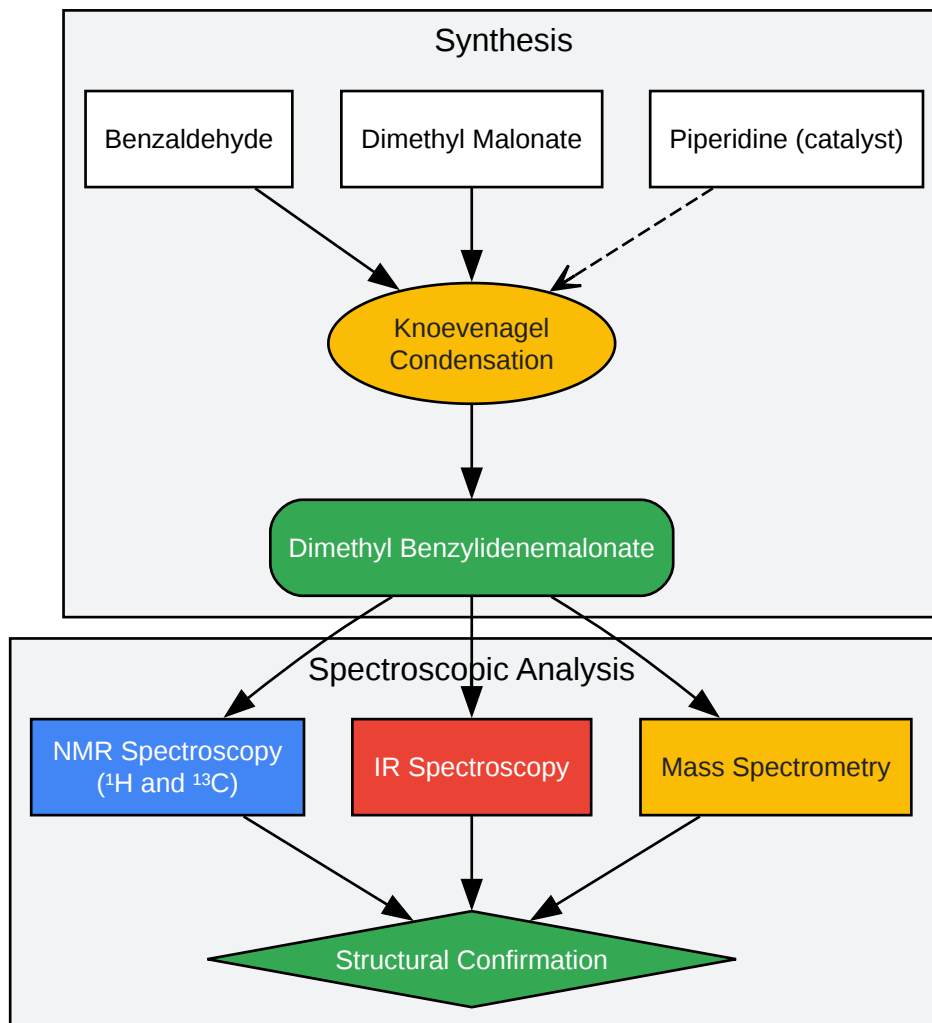
### Mass Spectrometry:

The mass spectrum is acquired using a mass spectrometer, typically with electron ionization (EI) as the ionization method. The sample is introduced into the instrument, and the resulting fragmentation pattern is analyzed.

## Visualizations

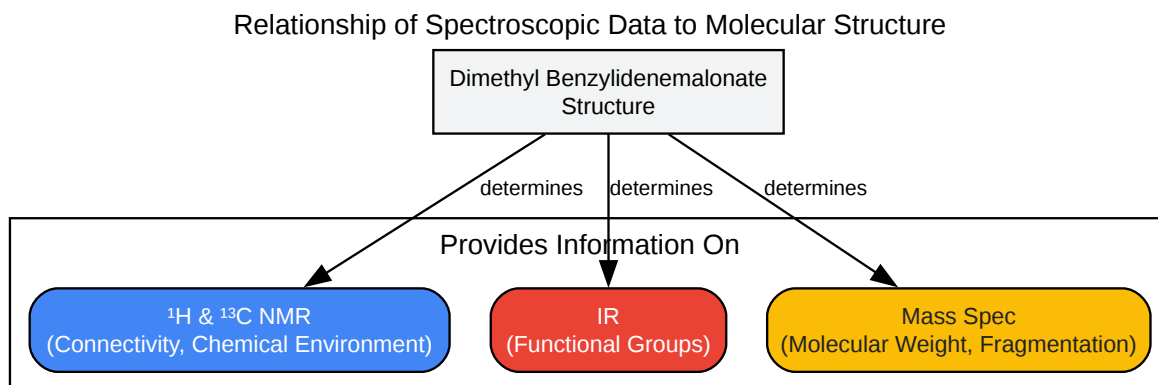
To illustrate the relationships and workflows discussed, the following diagrams are provided.

## Spectroscopic Characterization Workflow



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Caption: Workflow for the synthesis and spectroscopic characterization of **dimethyl benzylidenemalonate**.



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Caption: Logical relationship between spectroscopic data and the molecular structure of the compound.

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